5-(4-bromophenyl)-N-(2-chlorobenzyl)-1H-pyrazole-3-carboxamide
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Overview
Description
3-(4-bromophenyl)-N-[(2-chlorophenyl)methyl]-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromophenyl group at the 3-position, a chlorophenylmethyl group at the N-position, and a carboxamide group at the 5-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-N-[(2-chlorophenyl)methyl]-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a halogenation reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the Chlorophenylmethyl Group: The chlorophenylmethyl group can be attached via a nucleophilic substitution reaction using a suitable chlorophenylmethyl halide and a base such as sodium hydride or potassium carbonate.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the pyrazole derivative with an appropriate amine or amide under dehydrating conditions using reagents such as thionyl chloride or carbodiimides.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-N-[(2-chlorophenyl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The bromophenyl and chlorophenyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with additional
Properties
Molecular Formula |
C17H13BrClN3O |
---|---|
Molecular Weight |
390.7 g/mol |
IUPAC Name |
3-(4-bromophenyl)-N-[(2-chlorophenyl)methyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H13BrClN3O/c18-13-7-5-11(6-8-13)15-9-16(22-21-15)17(23)20-10-12-3-1-2-4-14(12)19/h1-9H,10H2,(H,20,23)(H,21,22) |
InChI Key |
ASQJBNOVRJIGKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br)Cl |
Origin of Product |
United States |
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